(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830170
InChI: InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br
Molecular Formula: C18H22BrN3O2
Molecular Weight: 392.3 g/mol

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13830170

Molecular Formula: C18H22BrN3O2

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C18H22BrN3O2
Molecular Weight 392.3 g/mol
IUPAC Name tert-butyl (2S)-2-[5-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1
Standard InChI Key AUQUYGCBKMQGCL-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=CC=C3)Br
SMILES CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₈H₂₂BrN₃O₂ and a molecular weight of 392.3 g/mol . Its IUPAC name is tert-butyl (2S)-2-[4-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate. Key identifiers include:

  • CAS Registry Number: 1007882-08-7

  • SMILES: CC(C)(C)OC(=O)N1CCC@HC2=NC=C(N2)C3=CC(=CC=C3)Br

  • InChIKey: SEJWRHUDDTVGHP-HNNXBMFYSA-N

Physical Properties

  • Appearance: White to off-white solid

  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide

  • Purity: Typically ≥98% by HPLC

  • Storage: Stable at room temperature under inert conditions

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step reactions, often starting from enantiomerically pure pyrrolidine precursors. A representative pathway includes:

  • Imidazole Ring Formation: Condensation of a pyrrolidine-2-carbaldehyde derivative with glyoxal and ammonia to form the imidazole core .

  • Bromophenyl Introduction: Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a palladium catalyst .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Imidazole formationGlyoxal, NH₃, MeOH, 0°C → RT, 15 hr97%
Suzuki couplingPd(PPh₃)₄, NaHCO₃, 1,2-dimethoxyethane/H₂O, 80°C, 5.75 hr73%
Boc protection(Boc)₂O, DMAP, CH₂Cl₂, RT, 16 hr85%

Stereochemical Control

The (S)-configuration at the pyrrolidine C2 position is achieved using chiral starting materials or enzymatic resolution . X-ray crystallography of analogous compounds confirms the spatial arrangement of substituents .

Structural and Spectroscopic Analysis

Key Structural Features

  • Pyrrolidine Ring: Adopts a puckered conformation, with the Boc group in an equatorial position .

  • Imidazole Substituents: The 3-bromophenyl group at C4 and a hydrogen-bond donor at N1 influence molecular packing.

  • Chirality: The (S)-configuration governs interactions with biological targets.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 6.95 (s, 1H, imidazole-H), 4.90–4.71 (m, 1H, pyrrolidine-H), 1.46–1.10 (m, 9H, Boc-CH₃) .

  • MS (ESI): m/z 393.1 [M+H]⁺.

Applications in Drug Discovery

Biological Activity

  • Kinase Inhibition: The imidazole-pyrrolidine scaffold shows affinity for ATP-binding pockets in kinases.

  • Antimicrobial Potential: Bromophenyl derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Drug Intermediate Utility

  • Functionalization Sites: The bromine atom enables cross-coupling reactions (e.g., Heck, Sonogashira) for diversity-oriented synthesis .

  • Boc Deprotection: Yields primary amines for further derivatization .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundSubstituentMolecular Weight (g/mol)Notable Feature
(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate4-bromophenyl392.3Higher metabolic stability
(R)-tert-Butyl 2-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylateR-configuration392.3Reduced enantioselectivity
tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate4,5-dibromo471.2Enhanced halogen bonding

Key trends:

  • Substituent Position: 3-bromophenyl analogs exhibit better solubility than 4-bromophenyl isomers .

  • Stereochemistry: (S)-enantiomers show 10–20× higher potency in kinase assays than (R)-forms.

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